1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one
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Overview
Description
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is also known by other names such as 2-Bromo-4’-methoxyacetophenone and 4’-Methoxy-2-bromoacetophenone . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one typically involves the bromination of 4-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major products formed from these reactions include substituted phenyl derivatives, aldehydes, carboxylic acids, and alcohols .
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
2-Bromo-4’-methoxyacetophenone: Similar structure but lacks the additional methoxy group on the ethanone moiety.
4’-Methoxy-2-bromoacetophenone: Similar structure but differs in the position of the bromine and methoxy groups.
4-Bromo-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C10H11BrO3/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
KEGZJLRXAKWUFH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
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